2,3-Hexanediol

Descripción general

Descripción

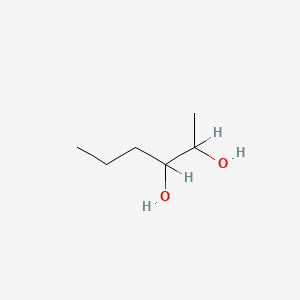

2,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 2,3-hexanedione using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 2,3-hexanedione using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 2,3-hexanedione using a nickel catalyst. This process is conducted in large reactors under high pressure and temperature to ensure efficient conversion and high yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Hexanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3-hexanedione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

Reduction: It can be reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 2,3-dichlorohexane.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: 2,3-Hexanedione

Reduction: Hexane

Substitution: 2,3-Dichlorohexane

Aplicaciones Científicas De Investigación

2,3-Hexanediol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a solvent and stabilizer in biochemical assays and enzyme reactions.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations due to its moisturizing properties.

Industry: It is used in the production of polymers, resins, and plasticizers. It also finds applications in the formulation of personal care products such as lotions and creams.

Mecanismo De Acción

The mechanism of action of 2,3-Hexanediol depends on its specific application. In biochemical assays, it acts as a stabilizer by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and activity. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients by acting as a co-solvent.

Comparación Con Compuestos Similares

2,3-Hexanediol can be compared with other diols such as 1,2-hexanediol and 1,6-hexanediol. While all these compounds contain two hydroxyl groups, their positions on the carbon chain differ, leading to variations in their chemical properties and applications.

1,2-Hexanediol: This compound has hydroxyl groups on the first and second carbon atoms. It is commonly used as a preservative in cosmetics and personal care products.

1,6-Hexanediol: This compound has hydroxyl groups on the first and sixth carbon atoms. It is widely used in the production of polyurethanes and polyester resins.

The unique positioning of the hydroxyl groups in this compound makes it particularly suitable for specific applications in organic synthesis and industrial processes.

Actividad Biológica

2,3-Hexanediol is a diol compound that has garnered interest due to its biological activities and potential applications in various fields, including entomology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format for clarity.

Chemical Structure and Properties

This compound is an aliphatic alcohol with the molecular formula . It exists in two stereoisomeric forms: (2R,3R)-2,3-hexanediol and (2S,3R)-2,3-hexanediol. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in studies related to insect behavior and potential therapeutic applications.

Insect Behavior

Recent studies have shown that this compound plays a significant role in the attraction of woodboring beetles. Research conducted on the interactions between syn- and anti-2,3-hexanediol lures indicated that these compounds significantly influenced trap catches of Neoclytus acuminatus, a species of longhorn beetle. The results demonstrated that both isomers could enhance trap efficacy when used in combination with ethanol .

| Compound | Effect on Trap Catches |

|---|---|

| syn-2,3-Hexanediol | Increased attraction |

| anti-2,3-Hexanediol | Increased attraction |

| Ethanol | Synergistic effect with both isomers |

This synergistic effect highlights the potential use of this compound as a lure in pest management strategies.

Immunological Effects

In vitro studies have investigated the effects of aliphatic alcohols, including this compound, on immune cell function. Specifically, research indicated that these alcohols could suppress phagocytic activity in monocytes. When combined with ethanol, the suppression was more pronounced, suggesting a potential risk for increased susceptibility to infections among heavy drinkers .

Case Studies

- Woodboring Beetles : A field experiment assessed the effectiveness of traps baited with this compound isomers. The study found that traps using syn-2,3-hexanediol captured significantly more beetles than controls without the lure .

- Phagocytosis Suppression : A laboratory study evaluated the impact of this compound on monocyte function. Results indicated a concentration-dependent inhibition of phagocytosis when monocytes were treated with varying concentrations of this compound .

Toxicological Profile

The safety and toxicological profile of this compound have been examined in animal studies. While specific LD50 values for this compound are not extensively documented like other alcohols (e.g., ethyl hexanediol), related compounds exhibit varying degrees of toxicity based on their structure and concentration.

Pharmacological Potential

Emerging research suggests that this compound may have applications beyond pest control. Its role as an intermediate in organic synthesis and potential use in pharmaceuticals warrant further investigation into its pharmacodynamics and pharmacokinetics.

Propiedades

IUPAC Name |

hexane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIYAEYRVFUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334204 | |

| Record name | 2,3-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-30-1 | |

| Record name | 2,3-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.